methyl 4-(2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate
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Description
Methyl 4-(2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C23H20N4O4S and its molecular weight is 448.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.12052631 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and drug development. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N4O3S, with a molecular weight of approximately 422.5 g/mol. The compound features a pyrazolo[1,5-a]pyrazin core, an acetamido group, and a benzoate moiety, which contribute to its diverse chemical properties and biological activities.
Antitumor Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antitumor activity by inhibiting various protein kinases involved in cancer progression. Specifically, studies have shown that such compounds can effectively inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial targets in cancer therapy .
A study focusing on pyrazolo derivatives found that these compounds demonstrated potent activity against Mycobacterium tuberculosis, suggesting their potential as antitubercular agents . The mechanism of action for these compounds often involves interference with cellular signaling pathways critical for tumor growth and survival.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Kinase Inhibition : The compound may act as an inhibitor of specific kinases, disrupting signaling pathways that promote cell proliferation.
- Redox Activity : The sulfanyl group can participate in redox reactions, potentially affecting oxidative stress responses within cells.
- Electrophilic Substitution : The presence of various functional groups allows for electrophilic substitutions that can modify the compound's reactivity and interaction with biological targets .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key features influencing biological activity include:
- Substituent Effects : The presence of methoxy groups on the phenyl rings enhances lipophilicity and binding affinity to target proteins.
- Core Structure : The pyrazolo[1,5-a]pyrazin scaffold is essential for maintaining biological activity; modifications at this core can lead to variations in potency.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- In Vitro Studies : Compounds structurally related to this compound have been tested for their cytotoxic effects on various cancer cell lines. Results indicated significant inhibition of cell growth at nanomolar concentrations .
- Animal Models : In vivo studies using murine models have demonstrated that pyrazolo derivatives can reduce tumor size significantly compared to controls, supporting their potential as therapeutic agents .
Properties
IUPAC Name |
methyl 4-[[2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-30-20-6-4-3-5-17(20)18-13-19-22(24-11-12-27(19)26-18)32-14-21(28)25-16-9-7-15(8-10-16)23(29)31-2/h3-13H,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFASYKPJMHNLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.